Comparative Kinetic Efficiency (kcat/Km) of HHL Against Novel Fluorogenic Substrates
N-hippuryl-his-leu tetrahydrate (HHL) serves as a benchmark for evaluating the catalytic efficiency of novel ACE substrates. Its catalytic efficiency (kcat/Km) is 0.80 µM⁻¹ s⁻¹ for rabbit lung ACE and 0.30 µM⁻¹ s⁻¹ for recombinant human ACE (rh-ACE). In contrast, the internally quenched fluorogenic (IQF) substrate Nma-Phe-His-Lys(Dnp) exhibits a significantly higher efficiency of 5.12 µM⁻¹ s⁻¹ for rabbit lung ACE and 16.0 µM⁻¹ s⁻¹ for rh-ACE [1]. This establishes HHL's value as a well-defined, lower-efficiency comparator for validating and contextualizing the performance of newly developed, high-sensitivity substrates [1].
| Evidence Dimension | Catalytic Efficiency (kcat/Km) |
|---|---|
| Target Compound Data | 0.80 µM⁻¹ s⁻¹ (rabbit lung ACE); 0.30 µM⁻¹ s⁻¹ (recombinant human ACE) |
| Comparator Or Baseline | Nma-Phe-His-Lys(Dnp): 5.12 µM⁻¹ s⁻¹ (rabbit lung ACE); 16.0 µM⁻¹ s⁻¹ (recombinant human ACE) |
| Quantified Difference | For recombinant human ACE, the IQF substrate is approximately 53 times more catalytically efficient than HHL (16.0 vs. 0.30 µM⁻¹ s⁻¹) [1]. |
| Conditions | Assays performed with rabbit lung ACE and recombinant human ACE. |
Why This Matters
This data is critical for researchers developing or validating new ACE assays, as it provides a quantitative benchmark for assessing the relative sensitivity and dynamic range of novel substrates compared to the established HHL standard.
- [1] Takahashi, S., Ono, H., Gotoh, T., Yoshizawa-Kumagaye, K., & Sugiyama, T. (2011). Novel internally quenched fluorogenic substrates for angiotensin I-converting enzyme and carboxypeptidase Y. Biomedical Research, 32(6), 407-411. View Source
